6-amino-1H-pyrimidin-2-one
Overview
Description
6-amino-1H-pyrimidin-2-one is a nitrogenous base derived from pyrimidine that occurs in nucleic acids, the heredity-controlling components of all living cells. It is one of the four main nucleotide bases found in deoxyribonucleic acid and ribonucleic acid, along with adenine, guanine, and thymine (or uracil in ribonucleic acid). This compound forms a base pair with guanine through three hydrogen bonds, contributing to the stability of the deoxyribonucleic acid molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-amino-1H-pyrimidin-2-one can be synthesized through various chemical methods. One common method involves the cyclization of urea with β-aminoacrylonitrile or the hydrolysis of 2-amino-4,6-dichloropyrimidine . Another method includes mixing sodium ethoxide, dimethylbenzene, and carbamide, followed by stirring at a temperature of 85°C to 95°C. The mixture is then reacted with 3,3-diethoxy propionitrile at 100°C to 105°C, followed by back-flow reaction for 8-10 hours .
Industrial Production Methods
In industrial settings, cytosine is produced using a simplified process where urea and an alkoxide are reacted and freed from the solvent used. This is followed by a reaction with alkoxyacrylonitriles or dialkoxypropionitriles, which increases the yield .
Chemical Reactions Analysis
Types of Reactions
6-amino-1H-pyrimidin-2-one undergoes various chemical reactions, including:
Methylation: This compound can be methylated into 5-methylcytosine by an enzyme called DNA methyltransferase.
Deamination: This compound can change into uracil through spontaneous deamination.
Hydroxylation: This compound can be methylated and hydroxylated to make 5-hydroxymethylcytosine.
Common Reagents and Conditions
Methylation: DNA methyltransferase is commonly used for the methylation of cytosine.
Deamination: This reaction occurs spontaneously under physiological conditions.
Hydroxylation: This reaction involves the addition of a hydroxyl group to the methylated cytosine.
Major Products Formed
5-Methylcytosine: Formed through methylation.
Uracil: Formed through deamination.
5-Hydroxymethylcytosine: Formed through hydroxylation.
Scientific Research Applications
6-amino-1H-pyrimidin-2-one and its derivatives have numerous applications in scientific research:
Genetics and Molecular Biology: This compound is essential in the study of deoxyribonucleic acid and ribonucleic acid structure and function.
Epigenetics: Methylation of cytosine plays a crucial role in gene regulation and epigenetics.
Biotechnology: This compound is used in polymerase chain reaction and DNA sequencing.
Medicine: This compound analogs are used in chemotherapy and antiviral treatments.
Mechanism of Action
6-amino-1H-pyrimidin-2-one exerts its effects primarily through its role in the structure of deoxyribonucleic acid and ribonucleic acid. It forms base pairs with guanine, contributing to the stability and integrity of the genetic material. Methylation of cytosine at carbon 5 plays a significant role in gene regulation by affecting the expression of genes .
Comparison with Similar Compounds
6-amino-1H-pyrimidin-2-one is similar to other pyrimidine bases such as thymine and uracil. it is unique in its ability to form three hydrogen bonds with guanine, providing greater stability to the deoxyribonucleic acid molecule . Similar compounds include:
Thymine: Found in deoxyribonucleic acid, pairs with adenine.
Uracil: Found in ribonucleic acid, pairs with adenine.
5-Methylcytosine: A methylated form of cytosine involved in gene regulation.
This compound’s unique properties and its role in genetic material make it a vital compound in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
6-amino-1H-pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTASPLRGRRNAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
Record name | cytosine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Cytosine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
52685-04-8, 26297-64-3 | |
Record name | Polycytosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52685-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2(1H)-Pyrimidinone, 4-amino-, dimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26297-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4044456 | |
Record name | Cytosine | |
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URL | https://comptox.epa.gov/dashboard/DTXSID4044456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Monohydrate: Lustrous solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |
Record name | Cytosine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13568 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | Cytosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000630 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
>16.7 [ug/mL] (The mean of the results at pH 7.4), 8.0 mg/mL | |
Record name | SID56322619 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Cytosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000630 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Vapor Pressure |
0.00109 [mmHg] | |
Record name | Cytosine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13568 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
71-30-7 | |
Record name | Cytosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cytosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071307 | |
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Record name | cytosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27787 | |
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Record name | 2(1H)-Pyrimidinone, 6-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Cytosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cytosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.681 | |
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Record name | CYTOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J337D1HZY | |
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Record name | Cytosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000630 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
> 300 °C | |
Record name | Cytosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000630 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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